GNE-4997

Overview

Description

GNE-4997 is a synthetic organic compound that functions as a potent and selective inhibitor of interleukin-2-inducible tyrosine kinase (ITK). ITK is a member of the Tec family of tyrosine kinases and plays a crucial role in T cell development, differentiation, and effector function. This compound is characterized by its tetrahydroindazole structure and has shown significant potential in modulating immune responses by inhibiting ITK activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GNE-4997 involves multiple steps, starting with the formation of the tetrahydroindazole core. The key steps include:

Formation of the Tetrahydroindazole Core: This involves the cyclization of appropriate precursors under controlled conditions.

Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity.

Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: GNE-4997 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Substitution reactions can introduce different substituents, affecting the compound’s selectivity and potency

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of this compound .

Scientific Research Applications

GNE-4997 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of ITK in various chemical reactions and pathways.

Biology: Employed in research to understand T cell development, differentiation, and effector functions.

Medicine: Investigated for its potential therapeutic applications in treating immune-related disorders such as allergic asthma and autoimmune diseases.

Industry: Utilized in the development of new drugs and therapeutic agents targeting ITK

Mechanism of Action

GNE-4997 exerts its effects by selectively inhibiting ITK. ITK is involved in T cell receptor (TCR) signaling, leading to the phosphorylation of phospholipase γ-1 (PLCγ1) and subsequent mobilization of calcium ions. By inhibiting ITK, this compound disrupts this signaling pathway, thereby modulating T cell responses. This inhibition is crucial for controlling T helper 2 (Th2) cell function and reducing inflammation and mucous production in conditions such as allergic asthma .

Comparison with Similar Compounds

- GNE-6640

- GNE-6776

- MMG-11

- GW-870086

Comparison: GNE-4997 is unique due to its high selectivity and potency as an ITK inhibitor. Compared to similar compounds, this compound has a lower inhibitory constant (K_i) of 0.09 nanomolar, indicating its superior binding affinity and effectiveness. Additionally, this compound exhibits reduced cytotoxicity due to the correlation between the basicity of its solubilizing elements and off-target antiproliferative effects .

Biological Activity

GNE-4997 is a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a pivotal role in B-cell receptor signaling. This compound is primarily investigated for its therapeutic potential in treating various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetic properties, and preclinical findings.

This compound functions by covalently binding to a cysteine residue in the active site of BTK, leading to the inhibition of its enzymatic activity. This interaction disrupts BTK-mediated signaling pathways, which are crucial for the survival and proliferation of malignant B cells. The binding mechanism involves a two-step process:

- Proton Transfer : The initial step involves the transfer of a proton, facilitating the nucleophilic attack.

- Covalent Bond Formation : Following proton transfer, a stable covalent complex is formed between this compound and BTK.

This reaction is characterized by significant exothermicity, indicating that it releases energy as it proceeds to form the product.

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic properties, which are critical for its application in clinical settings:

- Oral Bioavailability : The compound demonstrates good absorption when administered orally.

- Extended Half-Life : This property allows for less frequent dosing, enhancing patient compliance.

These attributes contribute to its potential as a therapeutic agent in oncology.

Preclinical Studies

Preclinical studies have highlighted the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in various B-cell lymphoma models. Key findings from these studies include:

- Cell Proliferation Inhibition : this compound effectively reduces the proliferation of malignant B cells across multiple models.

- Induction of Apoptosis : The compound triggers apoptotic pathways, leading to cell death in B-cell malignancies.

- Selectivity for BTK : Interaction studies indicate that this compound maintains high selectivity for BTK over other kinases, minimizing off-target effects that are often associated with broader-spectrum inhibitors .

Data Table: Biological Activity Overview

| Property | Description |

|---|---|

| Target | Bruton's tyrosine kinase (BTK) |

| Mechanism | Covalent binding to cysteine residue |

| Oral Bioavailability | Good |

| Half-Life | Extended |

| Induces Apoptosis | Yes |

| Inhibits Cell Proliferation | Yes |

| Selectivity | High selectivity for BTK over other kinases |

Case Studies and Research Findings

Several case studies and research findings have further elucidated the biological activity of this compound:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced the viability of CLL cells compared to untreated controls. The IC50 values indicate potent inhibition at low concentrations.

- In Vivo Models : Animal models treated with this compound showed reduced tumor burden and improved survival rates compared to controls. These findings support the potential clinical application of this compound in treating B-cell malignancies.

- Comparative Studies : Comparative analyses with other BTK inhibitors revealed that this compound exhibited superior selectivity and reduced toxicity profiles, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of GNE-4997 in modulating T-cell signaling pathways?

this compound is a potent, selective inhibitor of interleukin-2-inducible T-cell kinase (ITK), with a binding affinity (Ki) of 0.09 nM. It blocks ITK-mediated phosphorylation of phospholipase C-gamma (PLC-γ) in T-cell receptor (TCR)-stimulated Jurkat cells (IC50: 4 nM), thereby suppressing downstream signaling critical for T-cell activation . Methodologically, researchers should validate ITK inhibition via Western blotting for phospho-PLC-γ or ITK kinase activity assays using purified enzyme systems.

Q. How does this compound achieve selectivity for ITK over closely related kinases?

Structural studies reveal that this compound anchors to ITK through hydrogen bonds between its amide hydrogen and Met438’s carbonyl group, while the pyrazole ring forms additional bonds with Met438’s NH and Glu436’s carbonyl. The cyclic sulfone substituent optimizes orientation within the hydrophobic pocket near Phe437, minimizing interactions with off-target kinases like hERG (only 6.8% inhibition at 10 µM) . Researchers should perform kinase selectivity panels (e.g., DiscoverX) to confirm specificity.

Q. What are the recommended solubility and formulation protocols for in vitro studies?

this compound has limited aqueous solubility (3.9 µM) but dissolves in DMSO (up to 10 mM). For cellular assays, prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%). For in vivo formulations, use 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline or PEG400-based vehicles to enhance bioavailability . Always validate solubility via nephelometry or HPLC before experimentation.

Q. What experimental models are appropriate for studying this compound’s immunomodulatory effects?

Jurkat cells (T-cell leukemia line) are standard for TCR-stimulation assays. Primary human T-cells or murine models (e.g., ovalbumin-challenged mice) can assess cytokine suppression (e.g., IL-2, IL-13). For toxicity profiling, use hERG-expressing HEK293 cells to evaluate cardiac risk .

Advanced Research Questions

Q. What strategies can resolve contradictions between in vitro potency (Ki) and cellular activity (IC50) of this compound?

The 44-fold difference between Ki (0.09 nM) and cellular IC50 (4 nM) may stem from cell permeability limitations or efflux pump activity. To address this:

- Optimize formulation using SBE-β-CD or lipid nanoparticles to enhance cellular uptake.

- Perform intracellular concentration measurements via LC-MS/MS.

- Use ITK-overexpressing cell lines to amplify signal-to-noise ratios .

Q. How do structural modifications in this compound reduce off-target cytotoxicity compared to earlier analogs?

Replacing the dimethylamino side chain in analogs (e.g., GNE-9822) with a cyclic sulfone reduced hERG inhibition from 88% to 6.8% at 10 µM. The sulfone’s lower basicity decreases off-target antiproliferative effects while maintaining ITK potency. Researchers should conduct structure-activity relationship (SAR) studies focusing on solubilizing group pKa and steric effects .

Q. What experimental approaches validate target engagement in complex biological systems?

- Use cellular thermal shift assays (CETSA) to confirm ITK binding in lysates or live cells.

- Employ CRISPR/Cas9-generated ITK-knockout cells as negative controls.

- Perform phosphoproteomics to map downstream signaling perturbations .

Q. How does this compound’s selectivity profile compare to other ITK inhibitors in preclinical development?

Unlike broad-spectrum kinase inhibitors, this compound exhibits >100-fold selectivity over Tec-family kinases (e.g., BTK) and minimal activity against JAK or MAP4K4. Cross-testing against panels like Eurofins KinaseProfiler is critical to confirm specificity .

Q. What pharmacokinetic challenges arise in translating this compound to in vivo models?

Low aqueous solubility and rapid clearance (t1/2 <2 hours in mice) limit efficacy. Solutions include:

- Prodrug strategies (e.g., phosphate esters) to improve solubility.

- Sustained-release formulations (e.g., PLGA microspheres).

- Co-administration with CYP3A4 inhibitors to reduce metabolism .

Q. How can researchers assess this compound’s synergy with checkpoint inhibitors in immuno-oncology?

Combine this compound with anti-PD-1/PD-L1 agents in syngeneic tumor models (e.g., MC38 colon cancer). Measure tumor-infiltrating lymphocyte (TIL) activation and cytokine profiles (e.g., IFN-γ, granzyme B) to quantify synergistic effects .

Q. Methodological Considerations

- Data Interpretation : Address discrepancies between biochemical (Ki) and cellular (IC50) data by accounting for membrane permeability and intracellular drug concentrations.

- Quality Control : Batch-test solubility and purity via HPLC (>98% purity required for reproducibility) .

- Ethical Compliance : Adhere to institutional guidelines for primary T-cell isolation and animal studies.

Properties

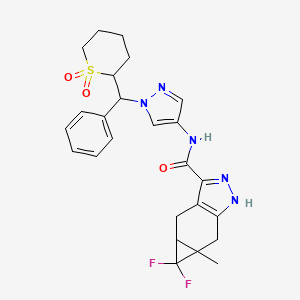

IUPAC Name |

N-[1-[(1,1-dioxothian-2-yl)-phenylmethyl]pyrazol-4-yl]-5,5-difluoro-5a-methyl-1,4,4a,6-tetrahydrocyclopropa[f]indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F2N5O3S/c1-24-12-18-17(11-20(24)25(24,26)27)21(31-30-18)23(33)29-16-13-28-32(14-16)22(15-7-3-2-4-8-15)19-9-5-6-10-36(19,34)35/h2-4,7-8,13-14,19-20,22H,5-6,9-12H2,1H3,(H,29,33)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRFIKALOWSUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(CC1C2(F)F)C(=NN3)C(=O)NC4=CN(N=C4)C(C5CCCCS5(=O)=O)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.